[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Description
This compound is a nucleoside analog featuring a 6-chloropurine base linked to a modified oxolane (tetrahydrofuran) ring. The oxolane ring is substituted at position 3 with a 4-methylbenzoyloxy group and at position 2 with a methyl group esterified to 4-methylbenzoate. The structure is characterized by its dual aromatic ester groups, which enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
[5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOAHTMBUMXVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550699 | |
| Record name | 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91713-46-1 | |
| Record name | 6-Chloro-9-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
, it’s plausible that it interacts with DNA or associated enzymes.
Mode of Action
, it may incorporate into DNA during replication, potentially causing mutations or other alterations in genetic information.
Pharmacokinetics
, which suggests it may have good bioavailability.
Biological Activity
[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in the context of nucleoside analogs and their effects on cellular processes. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
- Molecular Formula : C26H24ClN5O5
- Molecular Weight : 521.95 g/mol
- CAS Number : 35095-93-3
- Structure : The compound features a chloropurine base linked to a tetrahydrofuran derivative, indicating potential nucleoside-like properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research indicates that compounds similar to chloropurine derivatives exhibit antiviral properties by inhibiting viral replication. Chloropurine itself has been studied for its ability to interfere with nucleic acid synthesis in viruses such as HIV and herpes simplex virus (HSV). The presence of the oxolan moiety may enhance its efficacy by improving cellular uptake and bioavailability.
Anticancer Potential
Chloropurine derivatives have shown promise in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. A notable study found that the introduction of a benzoyl group significantly increased cytotoxicity against cancer cells compared to unmodified purines.
The proposed mechanism involves the incorporation of the compound into DNA or RNA during replication, leading to chain termination or mispairing. This results in the disruption of normal cellular processes, particularly in rapidly dividing cells, which is a hallmark of cancer and viral infections.
Case Studies
-
HIV Replication Inhibition :
A study conducted on a series of chloropurine derivatives demonstrated that [5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate exhibited significant inhibition of HIV replication in vitro, with an IC50 value comparable to established antiretroviral dru -
Cytotoxicity Against Cancer Cells :
In vitro assays on various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic chang
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H24ClN5O5 |
| Molecular Weight | 521.95 g/mol |
| CAS Number | 35095-93-3 |
| Antiviral Activity IC50 | 12 µM (HIV) |
| Cytotoxicity IC50 | 10 µM (Cancer Cell Lines) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Purine Modifications: The 6-chloro substituent in the target compound is retained in analogs like CAS 3510-73-4 , but replaced with 2,6-dichloro in the compound from . Substitution with 6-amino (adenine) in suggests a shift toward prodrug activation or altered base-pairing interactions.
Ester Group Variations :
- The use of 4-methylbenzoate esters in the target compound contrasts with 4-chlorobenzoates in , which could increase electron-withdrawing effects and alter metabolic pathways.
- The triply benzoylated analog (CAS 3510-73-4) exhibits extreme hydrophobicity, likely limiting its utility in aqueous environments.
Phosphonooxy groups ( ) enhance solubility and may facilitate intracellular delivery via phosphate transporters.
Research Findings and Implications
- Metabolic Stability : Fluorinated and chlorinated analogs (e.g., ) show improved stability against cytochrome P450 enzymes, as halogens often block oxidative metabolism.
- Solubility-Lipophilicity Balance: The target compound’s 4-methylbenzoate groups strike a balance between lipophilicity and solubility, whereas analogs with multiple benzoyl groups ( ) or phosphonooxy moieties ( ) represent extremes on this spectrum.
Preparation Methods
Ribofuranose Protection and Functionalization
The ribose moiety is typically protected at the 3'- and 5'-hydroxyls using 4-methylbenzoyl chloride to prevent undesired side reactions. This step is analogous to methods described for benzoyl-protected intermediates, where toluoyl groups offer enhanced steric bulk to direct subsequent coupling reactions. For example, ribofuranose derivatives are treated with 4-methylbenzoyl chloride in anhydrous pyridine at 0–5°C for 12–24 hours, achieving near-quantitative protection.
Critical Data :
Purine Base Coupling via Vorbrüggen Glycosylation
The 6-chloropurine base is introduced at the 1'-position using a Vorbrüggen reaction, which employs hexamethyldisilazane (HMDS) as a silylating agent and trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst. This method ensures β-selectivity, critical for biological activity.
Representative Protocol :
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Silylation : 6-Chloropurine (1.2 equiv) is silylated with HMDS (3 equiv) in acetonitrile at 80°C for 2 hours.
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Glycosylation : The silylated purine is reacted with 3',5'-di-O-toluoylribofuranose (1 equiv) in dichloromethane with TMSOTf (0.1 equiv) at −10°C for 6 hours.
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Workup : The mixture is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (2% MeOH/CHCl₃).
Critical Data :
Installation of the 2'-Methyl 4-Methylbenzoate Group
Esterification at the 2'-Hydroxyl
The 2'-hydroxyl is esterified with methyl 4-methylbenzoyl chloride under mild conditions to avoid deprotection of the toluoyl groups. A two-step protocol involving activation of the hydroxyl with N,N-diisopropylethylamine (DIPEA) followed by acylation is employed.
Procedure :
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Activation : The ribofuranose intermediate (1 equiv) is dissolved in dry THF, treated with DIPEA (2.5 equiv), and cooled to 0°C.
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Acylation : Methyl 4-methylbenzoyl chloride (1.5 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 hours.
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Purification : Crude product is purified via flash chromatography (hexane/EtOAc 4:1) to yield the tri-O-protected nucleoside.
Critical Data :
Optimization and Process Scalability
Catalytic Chlorination and Side-Chain Modification
Chlorination of the purine C-6 position is achieved using POCl₃ in the presence of N,N-dimethylaniline as a scavenger. This step is conducted prior to glycosylation to avoid side reactions.
Reaction Conditions :
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Temperature : 110–120°C.
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Time : 4–6 hours.
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Workup : Excess POCl₃ is neutralized with ice-water, and the product is extracted into CH₂Cl₂.
Critical Data :
Deprotection and Final Isolation
Global deprotection is avoided in this synthesis, as the target compound retains the toluoyl and methyl benzoate groups. Final purification employs recrystallization from ethanol/water (3:1) to achieve pharmaceutical-grade purity.
Analytical Validation :
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¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, purine H-8), 8.02–7.95 (m, 4H, toluoyl aromatics), 6.18 (d, J = 5.6 Hz, 1H, H-1'), 5.45 (t, J = 5.2 Hz, 1H, H-2'), 4.65–4.50 (m, 3H, H-3', H-4', H-5'), 3.89 (s, 3H, methyl benzoate OCH₃), 2.42 (s, 6H, toluoyl CH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 166.2 (C=O), 152.1 (purine C-6), 143.5 (purine C-2), 133.8–126.4 (aromatic carbons), 85.6 (C-1'), 72.3 (C-2'), 70.1 (C-3'), 63.8 (C-5'), 52.1 (OCH₃), 21.7 (toluoyl CH₃).
Comparative Analysis of Synthetic Routes
Q & A
Q. What analytical challenges arise in detecting degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
